molecular formula C20H18N2O3 B2911296 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione CAS No. 696626-50-3

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione

Cat. No.: B2911296
CAS No.: 696626-50-3
M. Wt: 334.375
InChI Key: OUQNIDQGKUMJGK-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione (CAS 696626-50-3) is a chemical compound supplied with a purity of 95% and a molecular weight of 334.4 g/mol, conforming to the molecular formula C20H18N2O3 . This reagent belongs to the isoquinoline family, a class of heterocyclic compounds known for their significant relevance in medicinal chemistry and drug discovery research . Isoquinoline derivatives are frequently investigated for their diverse biological activities. Related tetrahydroisoquinoline compounds have been identified as potent and selective inhibitors of protein arginine methyltransferases (PRMT5), representing a promising target in the epigenetic field for oncology research, particularly for leukemia and lymphoma . Other scientific literature on 1,2,3,4-tetrahydroisoquinoline derivatives highlights a broad spectrum of pharmacological interests, including receptor-blocking activity, anticonvulsant effects, and contractile activity on smooth muscles, underscoring the value of this chemotype in developing new therapeutic agents . Researchers utilize this and related structures as key building blocks in the synthesis of complex molecules or as tool compounds for probing biological systems . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-5-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13-6-7-17-16(10-13)19(24)20(25)22(17)12-18(23)21-9-8-14-4-2-3-5-15(14)11-21/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQNIDQGKUMJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione can be achieved through multiple synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are typically mild, allowing for good yields of the desired cyclization products.

Industrial Production Methods

scalable methods for the synthesis of related compounds, such as 3,4-dihydroisoquinolin-1(2H)-ones, involve benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN) and sodium bromate (NaBrO3) as oxidants .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the indole or isoquinoline moieties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies indicate that derivatives of this compound exhibit promising anticancer properties. Research has shown that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death and inhibiting tumor growth .
    • A case study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers, suggesting that it may serve as a lead compound for developing new anticancer therapies .
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to mitigate oxidative stress and reduce neuroinflammation, which are critical factors in the progression of these disorders .
    • A notable study highlighted its ability to enhance cognitive function in animal models by modulating neurotransmitter systems and reducing the accumulation of amyloid-beta plaques .
  • Antimicrobial Properties
    • Preliminary research suggests that this compound possesses antimicrobial activity against various bacterial strains. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth .
    • The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes, making it a candidate for further development as an antimicrobial agent .

Biochemical Research Applications

  • Enzyme Inhibition Studies
    • The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. For example, it shows potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression .
    • Inhibiting IDO can enhance immune responses against tumors, making this compound a valuable tool in immunotherapy research .
  • Role in Tryptophan Metabolism
    • Investigations into the role of this compound in tryptophan metabolism have revealed its potential to influence the kynurenine pathway. Alterations in this pathway are linked to various psychiatric disorders and immune responses .
    • Understanding how this compound affects tryptophan metabolism could lead to novel therapeutic strategies for managing mood disorders and enhancing mental health outcomes .

Data Tables

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth
Neuroprotective EffectsMitigates oxidative stress; enhances cognitive function in neurodegenerative models
Antimicrobial PropertiesSignificant inhibition of bacterial growth; disrupts cell membranes
Enzyme Inhibition StudiesInhibits indoleamine 2,3-dioxygenase; enhances immune response against tumors
Tryptophan MetabolismInfluences kynurenine pathway; potential therapeutic strategies for mood disorders

Mechanism of Action

The exact mechanism of action for 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with biological membranes or proteins, potentially disrupting their function.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related derivatives, focusing on core scaffolds, substituents, and hypothetical biological implications.

Structural Analogues with Indole/Isoindoline Cores
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Potential Activity Reference
Target Compound Indole-2,3-dione 5-methyl; 2-(3,4-dihydroisoquinolinyl)oxoethyl 334.38 Hypothesized enzyme inhibition
1H-Indole-2,3-dione (non-methylated analog) Indole-2,3-dione 2-(3,4-dihydroisoquinolinyl)oxoethyl 320.35 Unknown (lower lipophilicity)
Compounds 3–6 () Isoindoline-1,3-dione 4-Acryloylphenyl with varied aryl groups ~350–400 (estimated) Cholinesterase inhibition (untested)

Key Observations :

  • The target compound’s indole-2,3-dione core distinguishes it from isoindoline-1,3-dione derivatives in , which exhibit acryloylphenyl substituents . While both cores are electron-deficient and capable of hydrogen bonding, the indole-2,3-dione scaffold may confer distinct pharmacokinetic properties.
  • The 5-methyl group on the indole ring likely increases metabolic stability compared to non-methylated analogs .
Dihydroisoquinoline-Containing Derivatives
Compound Name/ID Core Structure Key Modifications Molecular Weight (g/mol) Reported or Hypothesized Activity Reference
Target Compound Indole-2,3-dione Linked via ketomethylenoxy group 334.38 Unknown (structural similarity to CD44 antagonists)
Can125 () Tetrahydroisoquinoline 3-hydroxypropenamide; benzyl substituents Not provided CD44 antagonism (theoretical)
MERS-CoV Inhibitors () Pyrrolidine carboxamide Sulfonamide-linked dihydroisoquinoline ~392–568 Antiviral (MERS-CoV plaque reduction)
DRO () Pyrazole-carboxamide Chlorophenyl; aminomethyldihydroisoquinoline Not provided Antiproliferative/apoptotic effects

Key Observations :

  • The dihydroisoquinoline moiety is a recurring motif in bioactive compounds, including CD44 antagonists () and antiviral agents (). This suggests the target compound could interact with similar targets, though direct evidence is lacking .
Pyrimidine and Propan-1-one Derivatives
Compound Name (Catalog Number) Core Structure Substituents Molecular Weight (g/mol) Hypothesized Activity Reference
1-[2-(Dihydroisoquinolinyl)-4-methylpyrimidin-5-yl]ethanone (066265) Pyrimidine 4-methyl; ethanone 267.33 Unknown (structural diversity)
Ethyl 2-(dihydroisoquinolinyl)-4-methylpyrimidine-5-carboxylate (066266) Pyrimidine Ethyl ester; 4-methyl 297.36 Unknown (enhanced solubility)
Ibuprofen Hybrid () Propan-1-one Isobutylphenyl; dihydroisoquinolinyl Not provided Anti-inflammatory (theoretical)

Key Observations :

  • Pyrimidine-based derivatives () demonstrate the versatility of dihydroisoquinoline in diverse scaffolds, though their biological profiles remain unexplored .
  • The ibuprofen hybrid () highlights the use of dihydroisoquinoline in hybrid drug design, suggesting the target compound could be adapted for dual-target therapies .

Biological Activity

The compound 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione (CAS Number: 696626-50-3) is a hybrid molecule that combines structural elements of indole and isoquinoline. This unique structure is believed to confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties.

  • Molecular Formula : C20_{20}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 334.37 g/mol
  • CAS Number : 696626-50-3

Antimicrobial Activity

Recent studies have indicated that compounds with indole and isoquinoline derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that similar indole derivatives showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, revealing promising candidates for further development as antimicrobial agents .
CompoundTarget MicroorganismMIC (µg/mL)
5jCandida albicans3.9
5gAspergillus niger15.6
5hPseudomonas aeruginosa12

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research on related indole derivatives has shown:

  • Inhibition of lactate dehydrogenase isoform A (LDH-A), an enzyme often upregulated in cancer cells, indicating potential for cancer treatment .
  • Some derivatives have been reported to induce apoptosis in cancer cell lines, showcasing their capability to act as cytotoxic agents .

Neuroprotective Effects

The presence of isoquinoline moieties in the compound may confer neuroprotective effects:

  • Compounds with similar structures have been investigated for their efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may modulate neurotransmitter levels and exhibit antioxidant properties .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Neuroprotective Studies : A study highlighted the protective effects of indole derivatives against oxidative stress-induced neuronal damage in vitro. The results suggested that these compounds could mitigate neuroinflammation and protect neuronal cells from apoptosis .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various indole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics, suggesting their potential as alternative therapeutic agents .

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